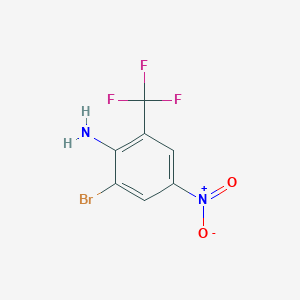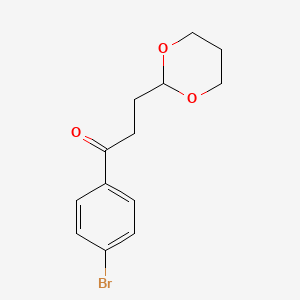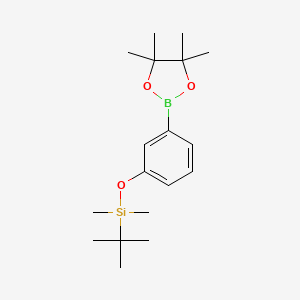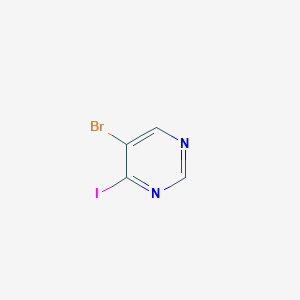
4-Methoxyquinolin-8-amine
概述
描述
4-Methoxyquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O. It is a derivative of quinoline, a type of heterocyclic compound. This compound is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties and potential biological activities .
作用机制
Target of Action
4-Methoxyquinolin-8-amine is a derivative of the 8-quinolinamine class of compounds . The primary targets of this compound are parasites, particularly those causing malaria . The compound exhibits potent in vitro antimalarial activity, making it a promising therapeutic agent for emerging drug-resistant parasites .
Mode of Action
It is known that 8-quinolinamines, the class of compounds to which this compound belongs, interfere with the ability of parasites to break down and digest hemoglobin . This disruption in the parasite’s metabolic processes leads to its death, thus exhibiting the compound’s antiparasitic activity .
Biochemical Pathways
It is known that the compound interferes with the metabolic processes of parasites, particularly those involved in the breakdown and digestion of hemoglobin
Pharmacokinetics
The compound’s potent in vitro antimalarial activity suggests that it may have favorable pharmacokinetic properties that allow it to effectively reach and act on its target parasites .
Result of Action
The result of the action of this compound is the death of the target parasites, particularly those causing malaria . By interfering with the parasites’ ability to break down and digest hemoglobin, the compound disrupts their metabolic processes, leading to their death . This results in the compound’s potent antiparasitic activity .
生化分析
Biochemical Properties
4-Methoxyquinolin-8-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent in vitro antimalarial activity by interacting with enzymes involved in the metabolic pathways of Plasmodium species . Additionally, this compound interacts with various proteins, including those involved in cellular signaling and metabolic processes. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in the cell cycle and apoptosis, thereby influencing cell proliferation and survival . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, this compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic reactions . Additionally, this compound can activate certain signaling pathways by binding to receptors and inducing conformational changes that trigger downstream signaling events . These interactions can lead to changes in gene expression, enzyme activity, and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been shown to undergo degradation, leading to the formation of metabolites with varying biological activities . In in vitro and in vivo studies, prolonged exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects are crucial for determining the compound’s potential therapeutic applications and safety profiles.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antimalarial and anticancer activities . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage regimens for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its therapeutic efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . The localization of this compound within these subcellular compartments is essential for its activity and function, as it allows the compound to interact with specific biomolecules and modulate cellular processes .
准备方法
The synthesis of 4-Methoxyquinolin-8-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of 7-chloro-4-methoxyquinolin-8-ylamine with ammonium formate in the presence of palladium on activated carbon as a catalyst. The reaction is typically carried out under reflux conditions in acetic acid for about 30 minutes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
4-Methoxyquinolin-8-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form various substituted quinolines.
Common reagents used in these reactions include palladium on activated carbon, ammonium formate, and acetic acid . Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-Methoxyquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
相似化合物的比较
4-Methoxyquinolin-8-amine can be compared with other similar compounds, such as:
8-Aminoquinoline: Another quinoline derivative with similar biological activities.
4-Methoxyquinoline: Lacks the amine group but shares the methoxy substitution.
Quinoline: The parent compound, which forms the basis for many derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .
属性
IUPAC Name |
4-methoxyquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLFDHRDCAUCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483385 | |
| Record name | 4-methoxyquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59665-93-9 | |
| Record name | 4-methoxyquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 4-methoxyquinolin-8-amine investigated as a potential directing group for C-H functionalization reactions in this study?
A1: The research aimed to explore various directing groups for palladium-catalyzed C-H functionalization reactions of carbazole derivatives. This compound, with its bidentate coordination ability and structural similarity to the successful directing group 8-aminoquinoline, was investigated as a potential candidate for promoting these reactions.
Q2: How did the performance of this compound compare to other directing groups tested in this study?
A2: While this compound was investigated as a potential directing group, the study found that it was not as effective as 8-aminoquinoline and 2-(methylthio)aniline in promoting the desired C-H functionalization reactions. The paper highlights that 2-(methylthio)aniline proved to be particularly efficient for palladium-catalyzed arylation, alkylation, and methoxylation of carbazole substrates [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)



